molecular formula C16H16O3 B6401565 2-(4-Methoxy-3-methylphenyl)-6-methylbenzoic acid CAS No. 1261993-10-5

2-(4-Methoxy-3-methylphenyl)-6-methylbenzoic acid

Cat. No.: B6401565
CAS No.: 1261993-10-5
M. Wt: 256.30 g/mol
InChI Key: KMBJRFXWQBIDDV-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)-6-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group and a methyl group attached to the benzene ring, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-3-methylphenyl)-6-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylphenylboronic acid and 6-methylbenzoic acid.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the boronic acid with the benzoic acid derivative. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.

    Reaction Conditions: The reaction mixture is heated to reflux temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxy-3-methylphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-(4-Hydroxy-3-methylphenyl)-6-methylbenzoic acid.

    Reduction: Formation of 2-(4-Methoxy-3-methylphenyl)-6-methylbenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-6-methylbenzoic acid involves its interaction with molecular targets in biological systems. The methoxy and methyl groups on the aromatic ring influence its binding affinity and specificity towards target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 4-Methoxy-3-methylphenylboronic acid
  • 4-Methoxy-3-methylphenylacetic acid
  • 4-Methoxy-3-methylphenylpropanoic acid

Comparison: 2-(4-Methoxy-3-methylphenyl)-6-methylbenzoic acid is unique due to the presence of both a methoxy group and a methyl group on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-5-4-6-13(15(10)16(17)18)12-7-8-14(19-3)11(2)9-12/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBJRFXWQBIDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)OC)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689986
Record name 4'-Methoxy-3,3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-10-5
Record name 4'-Methoxy-3,3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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